molecular formula C17H17N3O2S2 B7501440 N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide

N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide

Cat. No. B7501440
M. Wt: 359.5 g/mol
InChI Key: PVSJODSKKDHTDT-UHFFFAOYSA-N
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Description

N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide, also known as BTEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTEC is a member of the thioamide family and has a molecular weight of 407.5 g/mol.

Mechanism of Action

The mechanism of action of N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide is not fully understood. However, it is believed that N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide interacts with metal ions through its thioamide and benzothiazole moieties. This interaction results in the formation of a complex that emits fluorescence (Li et al., 2018). In the case of cancer treatment, N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide acts as a photosensitizer that generates singlet oxygen upon light irradiation, causing damage to cancer cells (Li et al., 2019).
Biochemical and Physiological Effects
N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide has been shown to have low cytotoxicity and high biocompatibility, making it suitable for use in biological systems (Li et al., 2018). In addition, N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases (Liu et al., 2019).

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide in lab experiments is its high sensitivity and selectivity for metal ions. N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide also has a high quantum yield, which makes it a suitable fluorescent probe for biological samples (Li et al., 2018). However, N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide has limitations in terms of its stability under certain experimental conditions, such as high pH or temperature (Liu et al., 2019).

Future Directions

For N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide research include optimization of the synthesis method, exploration of its potential as a drug delivery system, and further investigation of its mechanism of action.

Synthesis Methods

The synthesis of N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide involves the reaction of 3-bromo-thiophene-2-carboxylic acid with 2-(1,3-benzothiazol-2-yl)ethylamine in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This reaction results in the formation of N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide as a white solid with a yield of 72% (Liu et al., 2019).

Scientific Research Applications

N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc in biological samples (Li et al., 2018). N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide has also been used as a photosensitizer for the treatment of cancer cells (Li et al., 2019). In addition, N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide has shown potential as a corrosion inhibitor for steel in acidic environments (Zhang et al., 2019).

properties

IUPAC Name

N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c21-15(5-8-19-17(22)12-7-10-23-11-12)18-9-6-16-20-13-3-1-2-4-14(13)24-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSJODSKKDHTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCNC(=O)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide

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